N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide
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Overview
Description
N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide is a chemical compound with the molecular formula C9H24Br2N2 . It has an average mass of 320.108 Da and a monoisotopic mass of 318.030609 Da . It is also known by other names such as 1,3-Propanediaminium, N1,N1,N1,N3,N3,N3-hexamethyl-, bromide (1:2), and Trimethonium bromide .
Molecular Structure Analysis
The molecular structure of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide consists of a 1,3-propanediaminium core with six methyl groups attached to the nitrogen atoms . The compound also contains two bromide ions, which are likely associated with the nitrogen atoms due to their positive charge .properties
IUPAC Name |
trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2.2BrH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVWHZUHXUQPDF-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928599 |
Source
|
Record name | N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide | |
CAS RN |
13440-12-5 |
Source
|
Record name | Ammonium, trimethylenebis(trimethyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: The study investigates the hydration properties of tetramethylammonium and trimethylammonium bromide and chloride salts using thermodynamic and infrared spectroscopic techniques []. This provides insights into the stability and stoichiometry of hydrates formed by these salts, which is essential for understanding their behavior in solution and potential applications.
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